

Methyl Trifluoromethanesulfonate: A Versatile Reagent for the Synthesis of Pharmaceutical Intermediates

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Compound of Interest

Compound Name: *Methyl trifluoromethanesulfonate*

Cat. No.: *B156547*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl trifluoromethanesulfonate (MeOTf), also known as methyl triflate, is a powerful and versatile methylating agent widely employed in organic synthesis.^{[1][2][3][4]} Its high reactivity, stemming from the excellent leaving group ability of the triflate anion, makes it particularly suitable for the methylation of a wide array of substrates, including those with poor nucleophilicity.^{[1][3][4]} This attribute is of paramount importance in the synthesis of complex molecules, such as pharmaceutical intermediates, where the introduction of a methyl group can be a critical step in defining a compound's biological activity and pharmacokinetic profile.^{[2][3]}

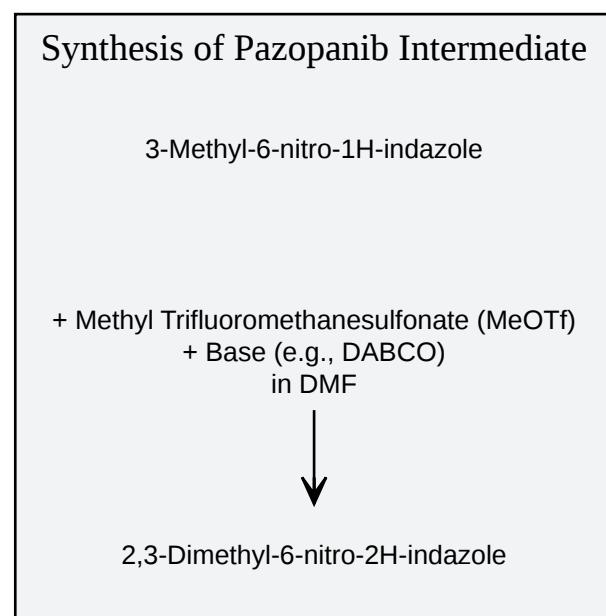
These application notes provide detailed methodologies for the use of **methyl trifluoromethanesulfonate** in the synthesis of key pharmaceutical intermediates, supported by quantitative data and experimental protocols. The applications highlighted herein demonstrate the utility of MeOTf in N-methylation and its role as a catalyst in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Key Applications and Protocols

N-Methylation of Heterocyclic Intermediates for Anticancer Agents

A crucial step in the synthesis of numerous kinase inhibitors for cancer therapy is the regioselective N-methylation of heterocyclic cores. A pertinent example is the synthesis of N,2,3-trimethyl-2H-indazol-6-amine, a key intermediate for the multi-target tyrosine kinase inhibitor, Pazopanib. The N2-methylation of the indazole ring is the kinetically favored process, and a powerful methylating agent like MeOTf can efficiently drive this transformation.

Reaction Scheme: N2-Methylation of 3-Methyl-6-nitro-1H-indazole



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Caption: N2-methylation of 3-methyl-6-nitro-1H-indazole.

Experimental Protocol: Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole

This protocol is a representative method for the kinetically controlled N2-methylation of an indazole intermediate.

- Materials:

- 3-Methyl-6-nitro-1H-indazole (1.0 equiv)
- **Methyl trifluoromethanesulfonate** (1.1 equiv)
- 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.1 equiv)
- Anhydrous N,N-Dimethylformamide (DMF)
- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere (e.g., Nitrogen or Argon)
- Procedure:
 - To a dry round-bottom flask under an inert atmosphere, add 3-methyl-6-nitro-1H-indazole and DABCO.
 - Add anhydrous DMF and stir the mixture at room temperature until all solids are dissolved.
 - Carefully add **methyl trifluoromethanesulfonate** to the reaction mixture.
 - Stir the reaction at room temperature for 2-4 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction by adding water.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to afford 2,3-dimethyl-6-nitro-2H-indazole.

Quantitative Data

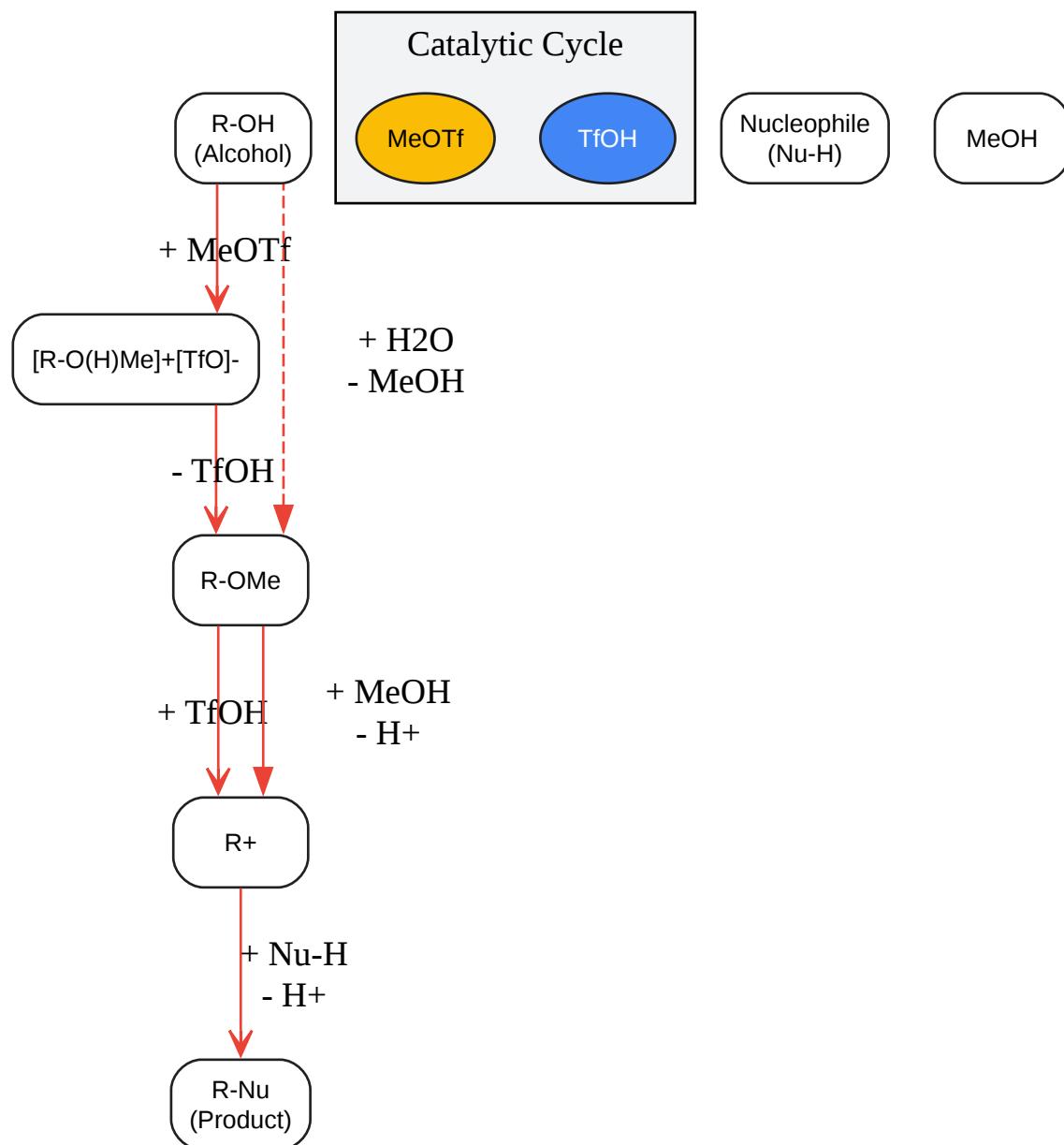
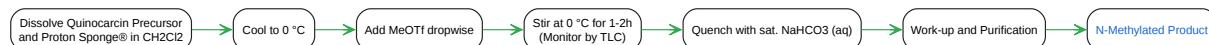
Intermediate	Methylation Agent	Base	Solvent	Temperature	Time (h)	Yield (%)	Reference
3-Methyl-6-nitro-1H-indazole	MeOTf	DABCO	DMF	RT	2-4	>90	[5]
Quinocarcin Precursor	MeOTf	Proton Sponge®	CH ₂ Cl ₂	0 °C	1-2	~85	[3]

Table 1: Representative yields for N-methylation reactions using **Methyl Trifluoromethanesulfonate**.

N-Methylation in the Synthesis of a Natural Product Precursor

Methyl triflate is also instrumental in the total synthesis of complex natural products with pharmaceutical relevance. In the synthesis of a precursor to the antitumor antibiotic (-)-Quinocarcin, MeOTf is used for the critical methylation of a sensitive nitrogen atom within a complex intermediate.

Experimental Workflow: N-Methylation of Quinocarcin Precursor



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